

# Technical Guide: Solubility of 1-Chloro-3-iodopropane in Organic Solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Chloro-3-iodopropane

Cat. No.: B107403

[Get Quote](#)

## Executive Summary

**1-Chloro-3-iodopropane** (CAS No. 6940-76-7) is a valuable tri-carbon bifunctional haloalkane intermediate used in a variety of organic synthesis applications, including the preparation of pharmaceuticals and agrochemicals.[1][2] Its utility is derived from the differential reactivity of the carbon-chlorine and carbon-iodine bonds, with the iodide serving as an excellent leaving group in nucleophilic substitution reactions.[3] A thorough understanding of its solubility in various organic solvents is critical for reaction design, process optimization, purification, and formulation.

This guide provides a framework for understanding and determining the solubility of **1-chloro-3-iodopropane**. While specific quantitative solubility data is not widely available in published literature, this document outlines the theoretical principles of its solubility, presents a generalized experimental protocol for its determination, and offers a structured template for data collection.

## Physicochemical Properties of 1-Chloro-3-iodopropane

A summary of the key physical properties of **1-chloro-3-iodopropane** is essential for handling and for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>6</sub> ClI	[1][3]
Molecular Weight	204.44 g/mol	[3]
Appearance	Colorless to pale yellow/orange liquid	[1][3]
Density	~1.904 g/mL at 25 °C	[1][3][4]
Boiling Point	170-172 °C	[1][3][4]
Refractive Index	n <sub>20/D</sub> ~1.548	[1][3][4]
Vapor Pressure	2 mmHg at 20 °C	[1][4]
Water Solubility	Limited / Difficult to mix	[1][2][5]

## Solubility Principles and Data

### Theoretical Framework

The solubility of haloalkanes like **1-chloro-3-iodopropane** is governed by the principle of "like dissolves like." The intermolecular forces of the solute must be overcome by and replaced with comparable interactions with the solvent molecules.

- In Organic Solvents: Haloalkanes are generally soluble in common organic solvents.[6][7] This is because the energy required to break the dipole-dipole and van der Waals interactions between haloalkane molecules is comparable to the energy released when new, similar interactions are formed with the organic solvent molecules.[6]
- In Water: **1-Chloro-3-iodopropane** has very limited solubility in water.[2][6] Significant energy is required to break the strong hydrogen bonds between water molecules, and the new dipole-dipole interactions formed between the haloalkane and water are not strong enough to compensate for this energy cost.[6][8]

### Quantitative Solubility Data

As of this guide's publication, specific quantitative solubility data for **1-chloro-3-iodopropane** across a range of organic solvents and temperatures is not readily available in public-domain

scientific literature or chemical databases. Researchers are advised to determine this data experimentally based on their specific process conditions. The following table is provided as a template for recording such empirical data.

Table 1: Experimental Solubility Data for **1-Chloro-3-iodopropane** (Template)

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)	Method	Notes
e.g., Acetone	25			e.g., GC-FID	
e.g., Ethanol	25			e.g., HPLC-UV	
e.g., Toluene	25			e.g., GC-FID	
e.g., DMSO	25			e.g., HPLC-UV	
e.g., THF	25			e.g., GC-FID	

| e.g., Dichloromethane | 25 | | | e.g., GC-FID | |

## Experimental Protocol for Solubility Determination

The following section details a generalized but robust methodology for determining the solubility of **1-chloro-3-iodopropane** using the isothermal saturation method, followed by quantitative analysis.

### Materials and Equipment

- **1-Chloro-3-iodopropane** (>98% purity)
- Selected organic solvents (analytical grade)
- Temperature-controlled shaker or stirring plate with water/oil bath
- Calibrated thermometer or thermocouple

- Analytical balance ( $\pm 0.1$  mg)
- Volumetric flasks and pipettes (Class A)
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Vials for sample collection
- Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)
- Centrifuge (optional)

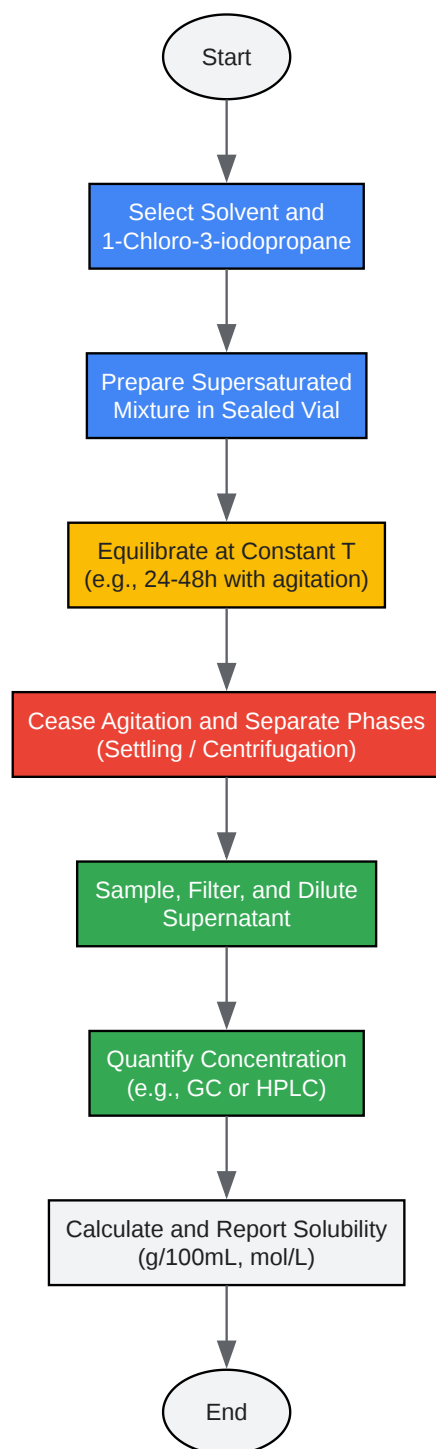
## Procedure

- Preparation of Saturated Solution:
  - Add an excess amount of **1-chloro-3-iodopropane** to a known volume or mass of the chosen solvent in a sealed vial or flask. An "excess amount" ensures that a solid or separate liquid phase of the solute remains undissolved.
  - Seal the container tightly to prevent solvent evaporation.
- Equilibration:
  - Place the container in a temperature-controlled shaker or stirring bath set to the desired experimental temperature (e.g., 25 °C).
  - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
- Phase Separation:
  - Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. This can be accelerated by centrifugation.

- It is critical that the temperature remains constant during this step to prevent changes in solubility.
- Sample Collection and Preparation:
  - Carefully draw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette.
  - Immediately filter the sample through a syringe filter (pre-conditioned with the same solvent) into a pre-weighed volumetric flask. This removes any suspended microparticles.
  - Dilute the sample to a known final volume with the same solvent. This brings the concentration into the linear range of the analytical instrument.
- Quantitative Analysis:
  - Prepare a series of calibration standards of **1-chloro-3-iodopropane** in the same solvent with known concentrations.
  - Analyze the calibration standards and the diluted experimental sample using a validated analytical method (e.g., GC-FID or HPLC-UV).
  - Construct a calibration curve by plotting the instrument response against the concentration of the standards.
  - Determine the concentration of the diluted sample from the calibration curve.
- Calculation of Solubility:
  - Calculate the original concentration in the saturated solution, accounting for the dilution factor.
  - Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

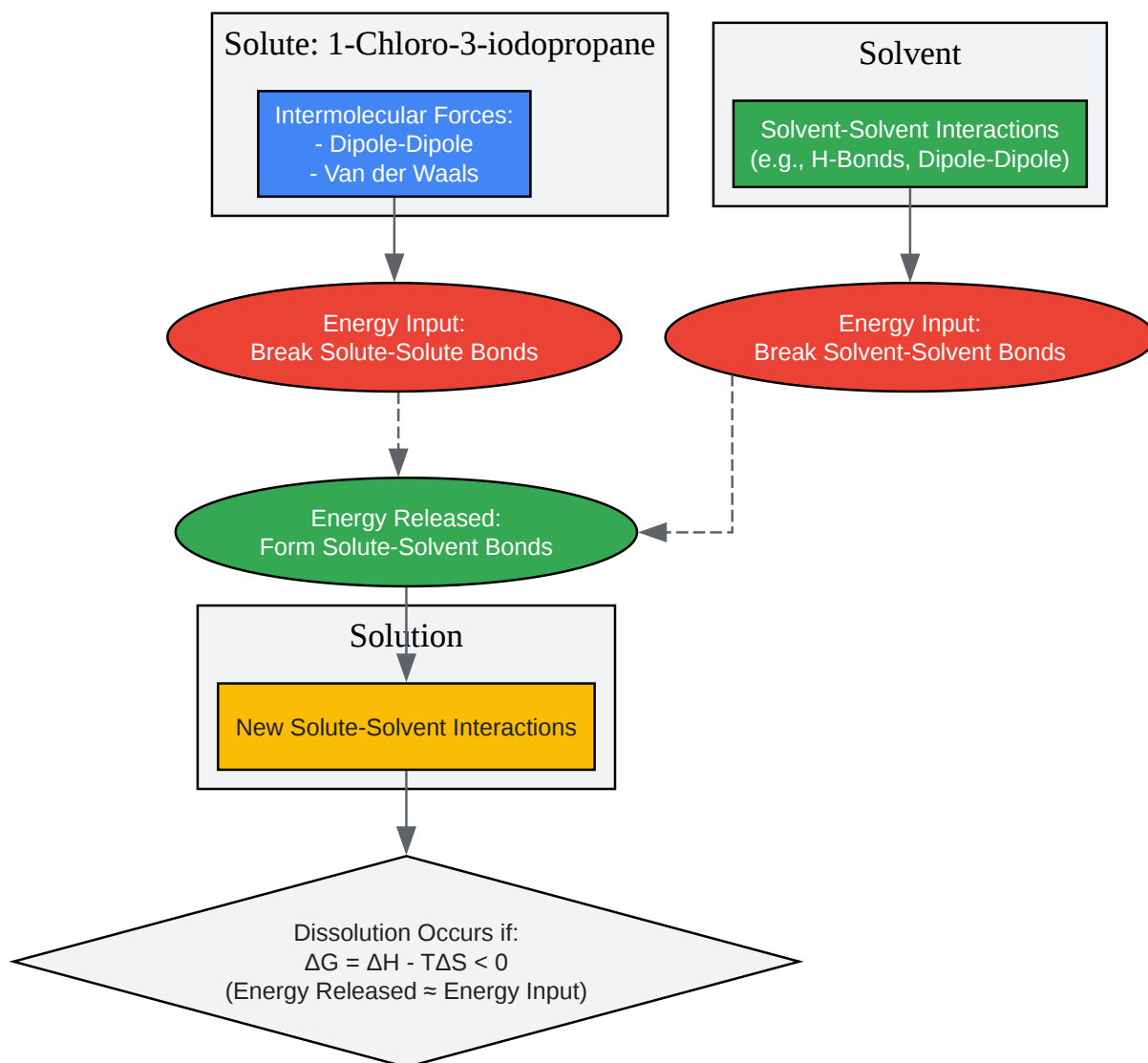
## Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for solubility determination.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]

- 2. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Chloro-3-iodopropane 99 6940-76-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of 1-Chloro-3-iodopropane in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107403#solubility-of-1-chloro-3-iodopropane-in-organic-solvents]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)